molecular formula C53H56N5O10P B12082448 [4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate

[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate

Cat. No.: B12082448
M. Wt: 954.0 g/mol
InChI Key: POMAKSHEIFXTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate is a complex organic compound that features multiple functional groups, including benzamido, methoxyphenyl, cyanoethoxy, and oxopyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzamido Group: This can be achieved through the reaction of benzoic acid with an amine derivative under dehydrating conditions.

    Introduction of the Methoxyphenyl Groups: This step may involve the reaction of phenol derivatives with methoxy groups using electrophilic aromatic substitution.

    Attachment of the Cyanoethoxy Group: This can be done through nucleophilic substitution reactions involving cyanoethanol and appropriate leaving groups.

    Formation of the Oxopyrimidinyl Group: This step may involve cyclization reactions using suitable precursors like urea and diketones.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Possible use as a therapeutic agent targeting specific biological pathways.

Industry

    Materials Science: Applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    [4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate: Similar compounds may include other benzamido derivatives, methoxyphenyl compounds, and oxopyrimidinyl derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H56N5O10P/c1-36(2)58(37(3)4)69(65-32-16-31-54)68-45-33-48(57-34-46(67-51(60)39-19-12-8-13-20-39)49(56-52(57)61)55-50(59)38-17-10-7-11-18-38)66-47(45)35-64-53(40-21-14-9-15-22-40,41-23-27-43(62-5)28-24-41)42-25-29-44(63-6)30-26-42/h7-15,17-30,34,36-37,45,47-48H,16,32-33,35H2,1-6H3,(H,55,56,59,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMAKSHEIFXTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H56N5O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.